Dextromethorphan hydrochloride

Descripción general

Descripción

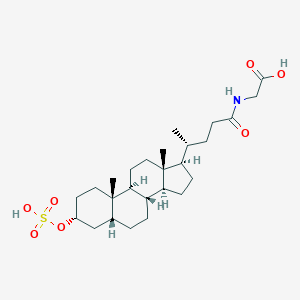

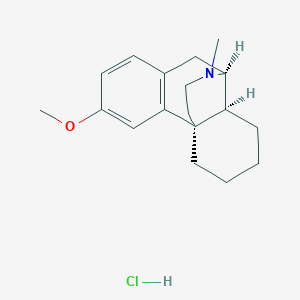

Dextromethorphan is a levorphanol derivative and codeine analog commonly used as a cough suppressant and also a drug of abuse . Although similar in structure to other opioids, it has minimal interaction with opioid receptors .

Synthesis Analysis

The LC–MS-MS technique developed uses electrospray ionization (ESI) to create gas phase ions during the ionization process .Molecular Structure Analysis

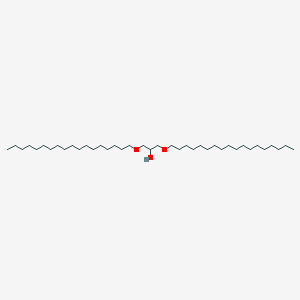

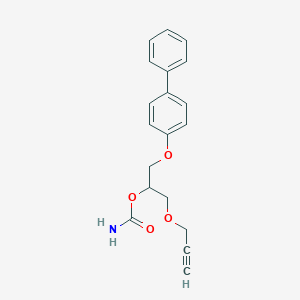

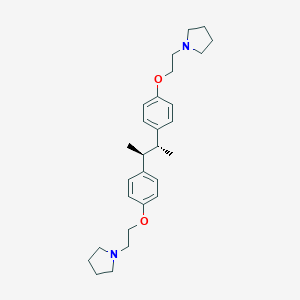

Dextromethorphan has a molecular formula of C18H25NO . Its average mass is 271.397 Da and its monoisotopic mass is 271.193604 Da .Chemical Reactions Analysis

Dextromethorphan hydrobromide has been analyzed using high-performance liquid chromatography with ion-pair formation . It has also been studied using chemometrics-assisted electrochemical determination by a carbon paste electrode .Physical And Chemical Properties Analysis

Dextromethorphan hydrobromide is a white crystalline solid with a molecular weight of 370.33 g/mol . It has been analyzed using various techniques including HPLC .Aplicaciones Científicas De Investigación

Antitussive Agent : Dextromethorphan is a highly effective and widely used nonopioid antitussive drug with a reassuring safety profile, particularly in overdose situations in adults and children (Bem & Peck, 1992).

Serotonin Receptor Interactions : It has been shown to inhibit serotonin-induced currents in rat nodose ganglion neurons, suggesting its role as a competitive inhibitor of 5-HT3 receptors (Ishibashi et al., 2006).

Potential in Cocaine Addiction Therapy : Dextromethorphan significantly reduced cocaine self-administration in rats, indicating its potential use in treating cocaine dependence in humans (Pulvirenti et al., 1997).

Pharmacogenetic Investigations : Its metabolism exhibits polymorphism, with the existence of poor and extensive metabolizer phenotypes. This polymorphism could be useful in pharmacogenetic studies (Schmid et al., 1985).

Neuroprotective Properties : Dextromethorphan has been found to have anticonvulsant and neuroprotective properties, and it improves the cerebrovascular and functional consequences of global cerebral ischemia (Tortella et al., 1989).

NMDA Receptor Antagonism : It acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, reducing secondary hyperalgesia to pinprick in humans (Ilkjaer et al., 1997).

Antiparkinsonian Action : Dextromethorphan showed potential antiparkinsonian activity in monoamine-depleted mice, suggesting its use in treating Parkinson's disease (Kaur & Starr, 1995).

Utility for Neurological and Neuropsychiatric Disorders : It has demonstrated beneficial effects across a variety of neurological and psychiatric disorders, although optimal dosing and safety for chronic use are not fully known (Nguyen et al., 2016).

Treatment of Autism Behavioral Sequelae : A case report showed improvement in behavioral challenges in a child with autism when administered dextromethorphan, suggesting further research is needed in this area (Woodard et al., 2005).

Toxicology and Abuse Potential : High doses of dextromethorphan can cause mania and hallucinations, with reports of assault, suicide, and homicide linked to its abuse (Logan et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDDIRAXSDUVKW-URVXVIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-71-3 (Parent) | |

| Record name | Dextromethorphan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70940040 | |

| Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dextromethorphan hydrochloride | |

CAS RN |

18609-21-7 | |

| Record name | Dextromethorphan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-17-methylmorphinan--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROMETHORPHAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/351KFH969D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.